dimethyl 2-[6-methoxy-2,2-dimethyl-1-(phenylcarbamoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
4,5-DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(PHENYLCARBAMOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, dimethyl, phenylcarbamoyl, and sulfanylidene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(PHENYLCARBAMOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps. The starting materials are often commercially available or can be synthesized using standard organic chemistry techniques. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(PHENYLCARBAMOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE can undergo various types of chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.
Scientific Research Applications
4,5-DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(PHENYLCARBAMOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have potential as a bioactive compound with various biological effects.
Medicine: Research may explore its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(PHENYLCARBAMOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A compound with a similar structural motif that acts as a proton pump inhibitor.
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: A compound with similar functional groups and biological activities.
4-Methoxy-3,5-dimethyl-2-pyridinemethanol: Another compound with similar structural features.
Uniqueness
4,5-DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(PHENYLCARBAMOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C26H24N2O6S3 |
---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
dimethyl 2-[6-methoxy-2,2-dimethyl-1-(phenylcarbamoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C26H24N2O6S3/c1-26(2)21(35)18(24-36-19(22(29)33-4)20(37-24)23(30)34-5)16-13-15(32-3)11-12-17(16)28(26)25(31)27-14-9-7-6-8-10-14/h6-13H,1-5H3,(H,27,31) |
InChI Key |
ISSVHXLUAGISIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)NC4=CC=CC=C4)C=CC(=C3)OC)C |
Origin of Product |
United States |
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